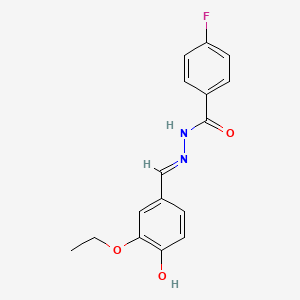

N'-(3-Ethoxy-4-hydroxybenzylidene)-4-fluorobenzohydrazide

Beschreibung

N'-(3-Ethoxy-4-hydroxybenzyliden)-4-fluorobenzohydrazid ist eine chemische Verbindung, die zur Klasse der Hydrazonverbindungen gehört. Diese Verbindungen sind für ihre vielfältigen biologischen Aktivitäten und potenziellen Anwendungen in verschiedenen Bereichen wie der medizinischen Chemie, der Materialwissenschaft und der analytischen Chemie bekannt. Die Struktur der Verbindung besteht aus einer Benzylidengruppe, die an eine Hydrazidgruppe gebunden ist, wobei Ethoxy- und Hydroxysubstituenten am Benzylidenring und ein Fluoratom am Benzohydrazidring vorhanden sind.

Eigenschaften

CAS-Nummer |

329023-99-6 |

|---|---|

Molekularformel |

C16H15FN2O3 |

Molekulargewicht |

302.30 g/mol |

IUPAC-Name |

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-4-fluorobenzamide |

InChI |

InChI=1S/C16H15FN2O3/c1-2-22-15-9-11(3-8-14(15)20)10-18-19-16(21)12-4-6-13(17)7-5-12/h3-10,20H,2H2,1H3,(H,19,21)/b18-10+ |

InChI-Schlüssel |

ZIDJBPLTSPMEIE-VCHYOVAHSA-N |

Isomerische SMILES |

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)F)O |

Kanonische SMILES |

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N'-(3-Ethoxy-4-hydroxybenzyliden)-4-fluorobenzohydrazid erfolgt typischerweise durch eine Kondensationsreaktion zwischen 3-Ethoxy-4-hydroxybenzaldehyd und 4-Fluorobenzohydrazid. Die Reaktion wird üblicherweise in einem Ethanol-Lösungsmittel unter Rückflussbedingungen durchgeführt. Die Reaktionsmischung wird erhitzt, um die Bildung der Hydrazone-Bindung zu erleichtern, und das Produkt wird dann durch Filtration und Umkristallisation isoliert.

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für N'-(3-Ethoxy-4-hydroxybenzyliden)-4-fluorobenzohydrazid nicht gut dokumentiert sind, würde der allgemeine Ansatz darin bestehen, die Laborsynthese zu skalieren. Dazu würde die Optimierung der Reaktionsbedingungen wie Temperatur, Lösungsmittel und Reaktionszeit gehören, um Ausbeute und Reinheit zu maximieren. Die industrielle Produktion kann auch die Verwendung von Durchflussreaktoren umfassen, um die Effizienz und Skalierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N'-(3-Ethoxy-4-hydroxybenzyliden)-4-fluorobenzohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder Chinone zu bilden.

Reduktion: Reduktionsreaktionen können die Hydrazone-Bindung in Hydrazinderivate umwandeln.

Substitution: Die Ethoxy-, Hydroxy- und Fluorsubstituenten können an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.

Substitution: Reagenzien wie Halogene (Cl₂, Br₂) oder Nukleophile (NH₃, OH⁻) können unter geeigneten Bedingungen eingesetzt werden.

Hauptprodukte

Oxidation: Bildung von Chinonen oder anderen oxidierten Derivaten.

Reduktion: Bildung von Hydrazinderivaten.

Substitution: Bildung von substituierten Benzyliden- oder Benzohydrazid-Derivaten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N'-(3-Ethoxy-4-hydroxybenzyliden)-4-fluorobenzohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität durch Bindung an das aktive Zentrum hemmen oder die Rezeptorfunktion durch Interaktion mit Bindungsstellen modulieren. Diese Wechselwirkungen können zu verschiedenen biologischen Wirkungen führen, wie z. B. der Hemmung des mikrobiellen Wachstums, der Induktion von Apoptose in Krebszellen oder der Reduzierung von Entzündungen.

Wirkmechanismus

The mechanism of action of N’-(3-Ethoxy-4-hydroxybenzylidene)-4-fluorobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or reduction of inflammation.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N'-(3-Ethoxy-4-hydroxybenzyliden)-Nicotinohydrazid

- N'-(3-Ethoxy-4-hydroxybenzyliden)-Isonicotinohydrazid

- N'-(3-Ethoxy-4-hydroxybenzyliden)-3-Methoxybenzohydrazid

Einzigartigkeit

N'-(3-Ethoxy-4-hydroxybenzyliden)-4-fluorobenzohydrazid ist aufgrund des Vorhandenseins des Fluoratoms einzigartig, das seine chemische Reaktivität und biologische Aktivität erheblich beeinflussen kann. Das Fluoratom kann die Stabilität, Lipophilie und die Fähigkeit der Verbindung, mit biologischen Zielstrukturen zu interagieren, verbessern, was es zu einem wertvollen Kandidaten für verschiedene Anwendungen macht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.